molecular formula C19H18N2O2 B7552472 N-[3-(4-ethylphenyl)-1,2-oxazol-5-yl]-2-phenylacetamide

N-[3-(4-ethylphenyl)-1,2-oxazol-5-yl]-2-phenylacetamide

Cat. No. B7552472
M. Wt: 306.4 g/mol
InChI Key: VUNJXZSFFROBFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4-ethylphenyl)-1,2-oxazol-5-yl]-2-phenylacetamide, also known as EPOA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. EPOA belongs to the class of oxazole derivatives, which have been extensively studied for their biological activities.

Mechanism of Action

The exact mechanism of action of N-[3-(4-ethylphenyl)-1,2-oxazol-5-yl]-2-phenylacetamide is not fully understood, but it is believed to act through multiple pathways. N-[3-(4-ethylphenyl)-1,2-oxazol-5-yl]-2-phenylacetamide has been shown to inhibit the activity of various enzymes, including COX-2, MMP-2, and MMP-9, which are involved in inflammation and angiogenesis. N-[3-(4-ethylphenyl)-1,2-oxazol-5-yl]-2-phenylacetamide has also been shown to activate the AMPK pathway, which plays a role in regulating cellular energy metabolism and autophagy.
Biochemical and physiological effects:
N-[3-(4-ethylphenyl)-1,2-oxazol-5-yl]-2-phenylacetamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-angiogenic, and neuroprotective effects. N-[3-(4-ethylphenyl)-1,2-oxazol-5-yl]-2-phenylacetamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, N-[3-(4-ethylphenyl)-1,2-oxazol-5-yl]-2-phenylacetamide has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[3-(4-ethylphenyl)-1,2-oxazol-5-yl]-2-phenylacetamide in lab experiments is its high potency and selectivity for its target enzymes. N-[3-(4-ethylphenyl)-1,2-oxazol-5-yl]-2-phenylacetamide has also been shown to have low toxicity and good pharmacokinetic properties. However, one of the limitations of N-[3-(4-ethylphenyl)-1,2-oxazol-5-yl]-2-phenylacetamide is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-[3-(4-ethylphenyl)-1,2-oxazol-5-yl]-2-phenylacetamide. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Another direction is to study the structure-activity relationship of N-[3-(4-ethylphenyl)-1,2-oxazol-5-yl]-2-phenylacetamide and its analogs to optimize its pharmacological properties. Additionally, the development of novel drug delivery systems for N-[3-(4-ethylphenyl)-1,2-oxazol-5-yl]-2-phenylacetamide may overcome its solubility limitations and improve its efficacy in vivo.

Synthesis Methods

N-[3-(4-ethylphenyl)-1,2-oxazol-5-yl]-2-phenylacetamide can be synthesized through a multi-step reaction process starting from commercially available starting materials. The synthesis involves the condensation of 4-ethylbenzaldehyde with glycine to form N-(4-ethylbenzyl)glycine, which is then converted to N-[3-(4-ethylphenyl)-1,2-oxazol-5-yl]-2-phenylacetamide through a cyclization reaction with 2-phenylacetyl chloride in the presence of a base.

Scientific Research Applications

N-[3-(4-ethylphenyl)-1,2-oxazol-5-yl]-2-phenylacetamide has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and cardiovascular diseases. In oncology, N-[3-(4-ethylphenyl)-1,2-oxazol-5-yl]-2-phenylacetamide has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, N-[3-(4-ethylphenyl)-1,2-oxazol-5-yl]-2-phenylacetamide has been studied for its neuroprotective effects in various neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In cardiovascular diseases, N-[3-(4-ethylphenyl)-1,2-oxazol-5-yl]-2-phenylacetamide has been shown to have anti-inflammatory and anti-atherosclerotic effects.

properties

IUPAC Name

N-[3-(4-ethylphenyl)-1,2-oxazol-5-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-2-14-8-10-16(11-9-14)17-13-19(23-21-17)20-18(22)12-15-6-4-3-5-7-15/h3-11,13H,2,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNJXZSFFROBFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(4-ethylphenyl)-1,2-oxazol-5-yl]-2-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.